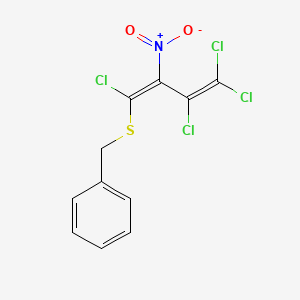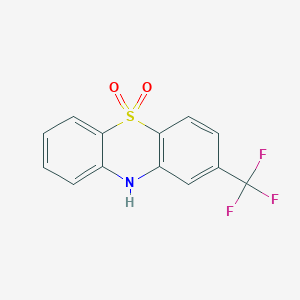![molecular formula C16H26N2O3 B3828371 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione](/img/structure/B3828371.png)
11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione
Vue d'ensemble
Description
11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione, also known as TOAD or TMTD, is a heterocyclic compound that has been the subject of scientific research due to its potential as a useful tool in various applications.
Applications De Recherche Scientifique
11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of molecular recognition, where 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione can be used to detect and measure the binding affinity of various molecules. Additionally, 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione has been studied as a potential tool for the synthesis of new compounds with interesting properties, such as antimicrobial activity and anti-cancer activity.
Mécanisme D'action
The mechanism of action of 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione is not fully understood, but it is believed to act as a receptor for various molecules, including amino acids and sugars. When these molecules bind to 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione, it undergoes a conformational change that can be detected using various techniques, such as fluorescence spectroscopy and NMR spectroscopy.
Biochemical and Physiological Effects:
11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione has been found to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and cancer cells. Additionally, 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione has been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione in lab experiments is its high purity and yield, which makes it easy to work with and reliable. Additionally, 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione, including the development of new compounds with interesting properties, such as improved antimicrobial or anti-cancer activity. Additionally, 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione may be useful in the development of new diagnostic tools for the detection of various diseases. Further research is needed to fully understand the potential of 11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione in these areas.
Propriétés
IUPAC Name |
11,11,15-trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11-4-5-12-10-13(11)17-14(19)6-8-21-9-7-15(20)18-16(12,2)3/h4,12-13H,5-10H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMYHVEYWCVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1NC(=O)CCOCCC(=O)NC2(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,11,15-Trimethyl-6-oxa-2,10-diazabicyclo[10.3.1]hexadec-14-ene-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)

![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)

![2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)

![1-[({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B3828353.png)
![ethyl 3-oxo-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]propanoate](/img/structure/B3828358.png)
![5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid ammoniate](/img/structure/B3828361.png)
![5,5',6,6,6',6'-hexamethyl-2,2'-bi(bicyclo[2.2.1]heptane)-3,3'-dione](/img/structure/B3828364.png)
![5-[3-(1H-indol-3-yl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3828388.png)
![5-[4-(diethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828394.png)
![8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828402.png)
![8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828409.png)